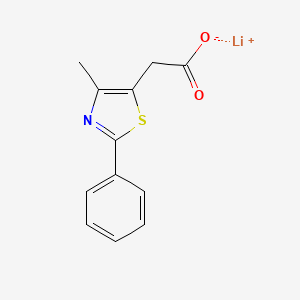

Lithium;2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Lithium;2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)acetate is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. This particular compound is characterized by the presence of a lithium ion and a thiazole ring substituted with a methyl and phenyl group. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicine, agriculture, and industry .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Lithium;2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)acetate typically involves the reaction of 2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)acetic acid with a lithium base. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature until the completion of the reaction, which is monitored by thin-layer chromatography (TLC). The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and reaction time. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

化学反応の分析

Types of Reactions

Lithium;2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)acetate can undergo several types of chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiazolidines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives .

科学的研究の応用

Lithium;2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)acetate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.

Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.

Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as anti-inflammatory and anticancer agents.

Industry: Utilized in the production of dyes, pigments, and chemical reaction accelerators

作用機序

The mechanism of action of Lithium;2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)acetate involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation. The lithium ion can also play a role in stabilizing the compound and enhancing its biological activity .

類似化合物との比較

Similar Compounds

Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.

Ritonavir: An antiretroviral drug containing a thiazole moiety.

Abafungin: An antifungal drug with a thiazole ring.

Tiazofurin: An antineoplastic drug with a thiazole structure.

Uniqueness

Lithium;2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)acetate is unique due to the presence of the lithium ion, which can enhance its stability and biological activity. The specific substitution pattern on the thiazole ring also contributes to its distinct chemical and biological properties .

生物活性

Lithium;2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)acetate is a compound of significant interest due to its potential therapeutic applications, particularly in the treatment of mood disorders and various cancers. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound consists of a lithium salt of 2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)acetic acid. The thiazole ring is known for its diverse biological activities, including antimicrobial and anticancer properties. The presence of the lithium ion enhances the compound's pharmacological effects, particularly in neuropsychiatric contexts.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Modulation : The compound may interact with specific enzymes or receptors, modulating their activity. This interaction can influence various signaling pathways involved in cell proliferation and apoptosis.

- Cytotoxic Effects : Research indicates that thiazole derivatives can exhibit cytotoxicity against cancer cell lines. For instance, compounds containing thiazole rings have shown significant inhibition of cell growth in human glioblastoma and melanoma cells .

- Neuroprotective Properties : Lithium salts are well-documented for their mood-stabilizing effects. They may exert neuroprotective effects by enhancing neurogenesis and reducing oxidative stress in neuronal cells .

Table 1: Biological Activity Summary

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of thiazole derivatives similar to this compound. Results showed that these compounds induced apoptosis in cancer cells through mitochondrial pathways. The IC50 values for these compounds were significantly lower than those for traditional chemotherapeutics like doxorubicin, indicating a promising alternative for cancer treatment .

Case Study 2: Neuroprotective Effects

In a clinical trial involving patients with bipolar disorder, lithium was shown to improve mood stabilization and reduce the frequency of manic episodes. The study highlighted the role of lithium in promoting neurogenesis in the hippocampus, suggesting that compounds like this compound may offer similar benefits due to their structural resemblance .

Research Findings

Recent research has focused on optimizing the structure of thiazole-based compounds to enhance their biological activity. Modifications at specific positions on the thiazole ring have been shown to increase potency against various targets:

- Substituent Effects : Introduction of electron-donating groups has been linked to increased cytotoxicity against cancer cells .

- Structure Activity Relationship (SAR) : A detailed SAR analysis revealed that specific substitutions on the phenyl ring significantly affect the compound's anticancer properties .

特性

IUPAC Name |

lithium;2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2S.Li/c1-8-10(7-11(14)15)16-12(13-8)9-5-3-2-4-6-9;/h2-6H,7H2,1H3,(H,14,15);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPHCNSBFQMPFIN-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC1=C(SC(=N1)C2=CC=CC=C2)CC(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10LiNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。